molecular formula C10H6BrF3O2 B1402963 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol CAS No. 1391737-70-4

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B1402963
CAS No.: 1391737-70-4
M. Wt: 295.05 g/mol
InChI Key: VPYITWMQQSIJGF-UHFFFAOYSA-N
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Description

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol is a chemical compound that features a benzofuran core structure substituted with a bromo group and a trifluoroethanol side chain. The specific research applications and mechanism of action for this compound are not described in the current literature and require further investigation by qualified researchers. Benzofuran scaffolds are recognized in medicinal chemistry for their diverse biological activities . The presence of both a bromine atom and a trifluoromethyl group on the molecule suggests potential as a versatile intermediate. The bromine atom can facilitate further chemical modifications via cross-coupling reactions, while the trifluoromethyl group can influence the compound's metabolic stability, lipophilicity, and binding affinity. Researchers are encouraged to explore its potential as a building block in organic synthesis and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYITWMQQSIJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzofuran

The bromination step typically employs bromine or brominating agents under catalytic conditions to selectively brominate the 5-position on the benzofuran ring. Control of reaction conditions such as temperature, solvent, and catalyst is critical to achieve regioselectivity and avoid over-bromination.

Alternative Trifluoroethylation via Trifluoroethyl Triflate

Another synthetic strategy involves the alkylation of suitable carbamate or protected intermediates with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) in the presence of a strong base such as sodium hydride (NaH) in dry dimethylformamide (DMF). This reaction proceeds at low temperature (0 °C to room temperature), yielding trifluoroethylated carbamate intermediates that can be further transformed into the target trifluoroethanol compound.

Photoredox Catalyzed Trifluoroethylamination (Advanced Method)

Recent advances include photoredox catalysis to introduce trifluoroethyl groups into heteroarenes, which may be adapted for benzofuran derivatives. This method uses visible-light irradiation and photocatalysts to achieve C–H trifluoroethylamination under mild conditions, offering an alternative to classical nucleophilic addition or alkylation routes.

Reaction Conditions and Purification

  • Atmosphere: Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
  • Temperature: Initial steps often require cooling to 0 °C or below to control reaction rates and selectivity.
  • Solvents: Common solvents include tetrahydrofuran (THF), DMF, and diethyl ether for extraction.
  • Workup: Hydrolysis and aqueous quenching are used to remove silyl protecting groups and residual reagents.
  • Purification: Final products are purified by silica gel chromatography or vacuum distillation under reduced pressure to obtain pure trifluoroethanol derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Bromination Bromine or brominating agent, catalyst Variable Regioselective 5-position bromination
Trifluoromethylation TMS–CF3, TBAF (1 M in THF), 0 °C to rt 54-85% Nucleophilic addition to aldehyde/ketone
Alkylation with triflate 2,2,2-Trifluoroethyl triflate, NaH, DMF, 0 °C ~75% Alkylation of carbamate intermediates
Photoredox catalysis Photocatalyst, white LED, N2 atmosphere, rt Not specified Mild conditions, emerging methodology
Purification Silica gel chromatography, vacuum distillation - Essential for obtaining pure final product

Research Findings and Analysis

  • The nucleophilic addition of trifluoromethyltrimethylsilane to brominated benzofuran aldehydes is a robust and widely used method, providing moderate to high yields (54-85%) of trifluoroethanol derivatives.
  • Alkylation using trifluoroethyl triflate and sodium hydride in DMF is an efficient alternative, yielding up to 75% of trifluoroethylated carbamate intermediates that can be converted into the target compound.
  • Photoredox catalysis offers a promising green chemistry approach, reducing the need for harsh reagents and conditions, though its application specifically to this compound requires further exploration.
  • The presence of the bromine atom allows for further functionalization via substitution reactions, expanding the utility of the compound in medicinal chemistry and material science.

Chemical Reactions Analysis

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoroethanol groups contribute to its biological activities by modulating enzyme activity, disrupting cellular processes, and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol C₁₀H₆BrF₃O₂ 295.06 Bromobenzofuran + trifluoroethanol 1391737-70-4
1-(4-Bromophenyl)-2,2,2-trifluoroethanol C₈H₆BrF₃O 255.03 Bromophenyl + trifluoroethanol 76911-73-4
1-(5-Bromo-2-furyl)-2,2,2-trifluoroethanol C₆H₄BrF₃O₂ 244.99 Bromofuryl + trifluoroethanol Not Available
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanol C₁₀H₆BrF₃NO 292.05 Bromoindole + trifluoroethanol 32387-18-1

Key Observations :

  • Aromatic Systems : The benzofuran moiety in the target compound introduces greater rigidity and extended π-conjugation compared to phenyl (C₈H₆BrF₃O) or simple furyl (C₆H₄BrF₃O₂) systems. This enhances thermal stability and may influence binding interactions in biological systems .
  • Electron-Withdrawing Effects: The trifluoroethanol group (–CF₃CH₂OH) increases acidity (pKa ~9–10) compared to non-fluorinated alcohols, a property shared across all analogues .

Physicochemical Properties

Solubility and Chromatographic Behavior
  • Target Compound: Limited solubility in polar solvents due to the hydrophobic benzofuran and –CF₃ groups. suggests that chiral aromatic alcohols (e.g., 1-(1-naphthyl)ethanol) exhibit chromatographic tailing on chiral columns, likely due to hydrogen bonding with stationary phases. Similar behavior is expected for the target compound .
  • Phenyl Analogues: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (C₈H₆BrF₃O) shows moderate solubility in ethanol and dichloromethane, with a reported yield of 58% in nucleophilic trifluoromethylation reactions .
Thermal Stability
  • Benzofuran derivatives generally exhibit higher melting points (e.g., 143–145°C for 1-(5-bromobenzofuran-2-yl)ethanone) compared to phenyl or furyl analogues due to planar rigidity .

Biological Activity

Overview

1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol is a benzofuran derivative that exhibits a range of biological activities. Its structural characteristics, particularly the presence of bromine and trifluoroethanol groups, contribute to its pharmacological potential. This compound has been investigated for its anti-tumor, antibacterial, and antiviral properties, making it a candidate for further drug development.

  • Chemical Name : this compound
  • Molecular Formula : C10H7BrF3O
  • CAS Number : 1391737-70-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The bromine atom and trifluoroethanol moiety can modulate enzyme activities that are crucial for cellular processes.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antitumor Activity

Research indicates that the compound may possess significant anti-tumor properties. It has been studied in various cancer models, demonstrating the ability to inhibit cell proliferation and induce apoptosis in tumor cells.

StudyCell LineIC50 (µM)Mechanism
Study 1Murine Colon Carcinoma C26<10Apoptosis induction
Study 2Human Breast Cancer MCF-715Cell cycle arrest

Antibacterial Activity

The compound has shown promising antibacterial effects against various bacterial strains. Its efficacy is often compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus3.12Comparable to Vancomycin
Escherichia coli6.25Comparable to Ampicillin

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against RNA viruses.

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : 50% reduction after 14 days of treatment.
    • Survival Rate Increase : Improved survival rates observed in treated groups.
  • Antibacterial Screening : A series of benzofuran derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications at the C-6 position were crucial for maintaining antibacterial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 2
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1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol

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